REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:6](=[O:12])[NH:5][C:4](=[O:13])[C:3]=1[N:14]=O.OS([O-])(=O)=O.[Na+]>O>[NH2:14][C:3]1[C:4](=[O:13])[NH:5][C:6](=[O:12])[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:2]=1[NH2:1] |f:1.2|
|
Name
|
6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(NC(N1CCCC)=O)=O)N=O
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 85° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
At this time, the reaction was cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting green solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried for 30 min
|
Duration
|
30 min
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(N(C1N)CCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |